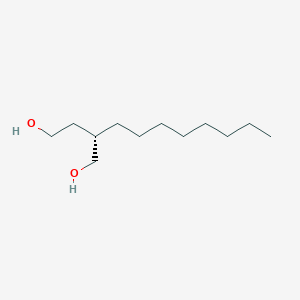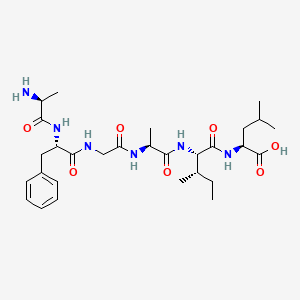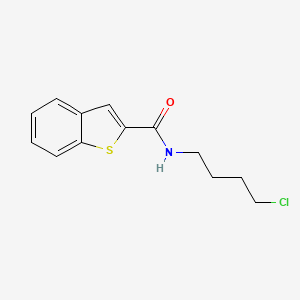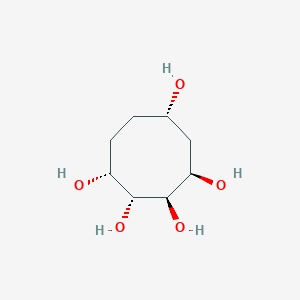
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is a polyhydroxylated cyclooctane derivative. This compound is characterized by the presence of five hydroxyl groups attached to a cyclooctane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- typically involves multi-step organic synthesis. One common method includes the hydroxylation of cyclooctane derivatives under controlled conditions. The reaction often employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions on the cyclooctane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydroxylation reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclooctane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclooctane derivatives
Scientific Research Applications
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its polyhydroxylated structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclooctane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexol: A similar polyhydroxylated compound with six hydroxyl groups attached to a cyclohexane ring.
1,2,3,4,5,6-Cyclooctanehexol: Another polyhydroxylated cyclooctane derivative with six hydroxyl groups.
Uniqueness
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is unique due to its specific stereochemistry and the presence of five hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
801260-27-5 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1R,2R,3R,4R,6S)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 |
InChI Key |
ZRZYFOWZQLDUNW-SLBCVNJHSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]([C@@H](C[C@H]1O)O)O)O)O |
Canonical SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


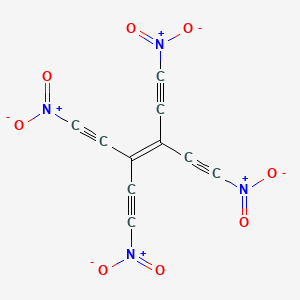
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
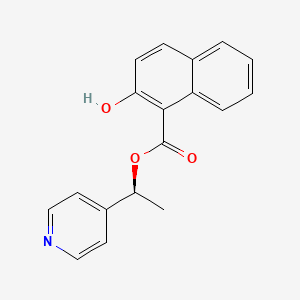
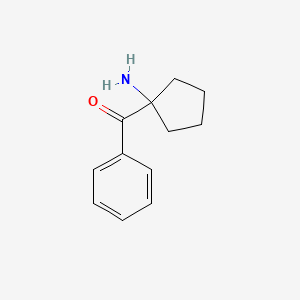
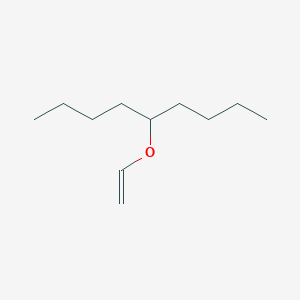
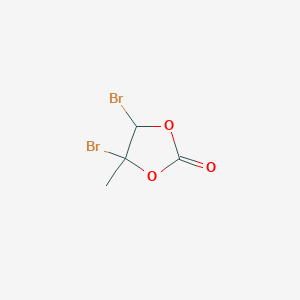
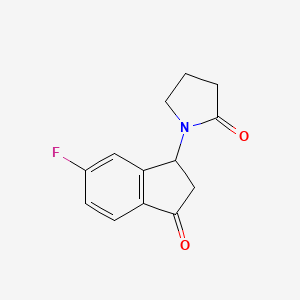
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
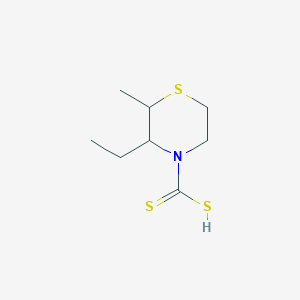
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
